2,4-Dichloro-1-[4-chloro-2-(4-nitrophenoxy)phenoxy]benzene
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Overview
Description
2,4-Dichloro-1-[4-chloro-2-(4-nitrophenoxy)phenoxy]benzene is an organic compound with the molecular formula C12H7Cl2NO3. It is known for its complex structure, which includes multiple chlorine and nitro groups attached to a benzene ring. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-1-[4-chloro-2-(4-nitrophenoxy)phenoxy]benzene typically involves the nitration of 2,4-dichlorophenol followed by etherification. The nitration process uses a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group into the benzene ring. The etherification step involves reacting the nitrated compound with 4-chloro-2-phenoxyphenol under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and reagent concentrations to achieve the desired product efficiently.
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-1-[4-chloro-2-(4-nitrophenoxy)phenoxy]benzene undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas and a palladium catalyst are commonly used.
Substitution: Sodium hydroxide or potassium hydroxide in a polar solvent like dimethyl sulfoxide (DMSO) are typical reagents.
Major Products Formed
Reduction: The major product is the corresponding amino compound.
Substitution: Depending on the substituent introduced, various derivatives of the original compound can be formed.
Scientific Research Applications
2,4-Dichloro-1-[4-chloro-2-(4-nitrophenoxy)phenoxy]benzene is used in several scientific research fields:
Chemistry: It serves as a precursor for synthesizing more complex organic molecules.
Biology: It is used in studies involving enzyme inhibition and protein binding.
Medicine: Research into its potential as a pharmaceutical intermediate is ongoing.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,4-Dichloro-1-[4-chloro-2-(4-nitrophenoxy)phenoxy]benzene involves its interaction with specific molecular targets. The nitro and chloro groups play a crucial role in its reactivity. The compound can act as an electrophile in substitution reactions, where it forms a sigma complex with nucleophiles. This intermediate then undergoes further transformations to yield the final product.
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dichloronitrobenzene
- 4-Chloro-2-nitrophenol
- 2,4-Dichlorophenol
Uniqueness
2,4-Dichloro-1-[4-chloro-2-(4-nitrophenoxy)phenoxy]benzene is unique due to its combination of multiple functional groups, which confer distinct reactivity patterns. Its structure allows for diverse chemical transformations, making it a valuable compound in various research and industrial applications.
Properties
CAS No. |
674283-79-5 |
---|---|
Molecular Formula |
C18H10Cl3NO4 |
Molecular Weight |
410.6 g/mol |
IUPAC Name |
4-chloro-1-(2,4-dichlorophenoxy)-2-(4-nitrophenoxy)benzene |
InChI |
InChI=1S/C18H10Cl3NO4/c19-11-1-7-16(15(21)9-11)26-17-8-2-12(20)10-18(17)25-14-5-3-13(4-6-14)22(23)24/h1-10H |
InChI Key |
JOVXMQPPPMITLJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC2=C(C=CC(=C2)Cl)OC3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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